molecular formula C6H8BrN3O B113000 2-Amino-5-bromo-3-ethoxypyrazine CAS No. 77112-66-4

2-Amino-5-bromo-3-ethoxypyrazine

Cat. No. B113000
CAS RN: 77112-66-4
M. Wt: 218.05 g/mol
InChI Key: SZVPSYHZBDHGGE-UHFFFAOYSA-N
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Patent
US05861401

Procedure details

A solution of 2-amino-3,5-dibromopyrazine (obtained as described in Gazz. Chim. Ital., 1960, 90, 1807) (1.26 g) and sodium ethoxide (0.4 g) in ethanol (50 ml) was heated under reflux for 4 hours. Volatile material was removed by evaporation and the residue was partitioned between water (20 ml) and ethyl acetate (50 ml). The organic layer was separated and dried (MgSO4). Volatile material was removed by evaporation to give 2-amino-5-bromo-3-ethoxypyrazine (0.95 g); 1H NMR (d6 -DMSO): 1.4 (t, 3H), 4.3 (q, 2H), 6.4 (br s, 2H), 7.6 (s, 2H); mass spectrum (+ve CI): 218 (M+H)+.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Br)=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.[O-:10][CH2:11][CH3:12].[Na+]>C(O)C>[NH2:1][C:2]1[C:7]([O:10][CH2:11][CH3:12])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Br
Name
Quantity
0.4 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (20 ml) and ethyl acetate (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1OCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.